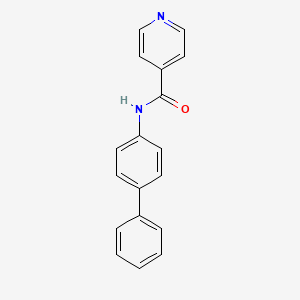

N-4-biphenylylisonicotinamide

Description

N-4-Biphenylylisonicotinamide is a synthetic organic compound characterized by a biphenyl moiety linked to an isonicotinamide group.

Properties

IUPAC Name |

N-(4-phenylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c21-18(16-10-12-19-13-11-16)20-17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFCZQCBNLJQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings :

- Substitution patterns on biphenyl systems (e.g., phenoxy vs. methyl groups) significantly alter solubility and target affinity .

- Heterocyclic additions (e.g., benzimidazole in ) improve selectivity but may reduce metabolic stability compared to simpler amides.

Sulfonamide and Benzenesulfonyl Analogs

Sulfonamide derivatives are renowned for their versatility in drug design. Comparisons include:

| Compound Name | Molecular Formula | Key Functional Groups | Activity Profile | Reference |

|---|---|---|---|---|

| N-(4-Ethylbenzylidene)-4-methylbenzenesulfonamide | C₁₆H₁₇NO₂S | Ethylbenzylidene, methylsulfonamide | Altered reactivity with ethyl substitution; potential anticancer activity | |

| 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | C₂₃H₂₇N₃O₃S₂ | Thiazole, dipropylsulfamoyl | Enhanced stability and binding affinity vs. simpler benzamides | |

| This compound | — | Lacks sulfonamide group | Likely lower acidity but improved blood-brain barrier penetration vs. sulfonamides | — |

Key Findings :

- Sulfonamide groups (e.g., in ) enhance hydrogen-bonding capacity but may increase renal toxicity risks.

- Thiazole incorporation (as in ) improves metabolic resistance, a feature absent in biphenylylisonicotinamide.

Piperidine and Morpholine Derivatives

Compounds with nitrogen-containing heterocycles highlight the role of conformational flexibility:

| Compound Name | Molecular Formula | Key Features | Applications | Reference |

|---|---|---|---|---|

| N-(1-Acetylpiperidin-4-yl)-2-chloro-N-phenylpropanamide | C₁₆H₂₁ClN₂O₂ | Acetylpiperidine, chloropropanamide | Dual analgesic and anti-inflammatory activity | |

| N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-phenylbutanamide | C₂₀H₂₈N₂O₂ | Morpholine, cyclobutylmethyl | High selectivity for CNS targets due to morpholine’s polarity | |

| This compound | — | Rigid biphenyl system | Likely limited CNS penetration but potent peripheral activity | — |

Key Findings :

- Morpholine/piperidine groups (e.g., ) enhance solubility but reduce lipophilicity.

- Biphenylylisonicotinamide’s rigidity may favor interactions with flat enzymatic active sites (e.g., dihydrofolate reductase).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.